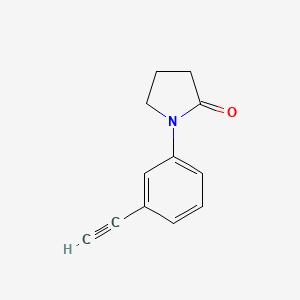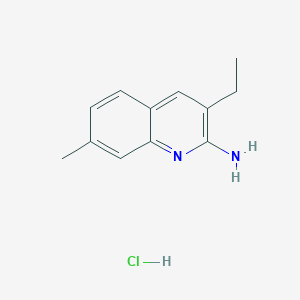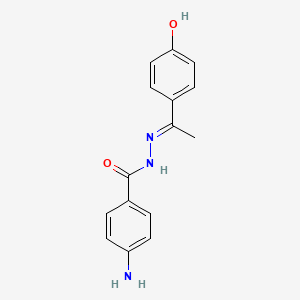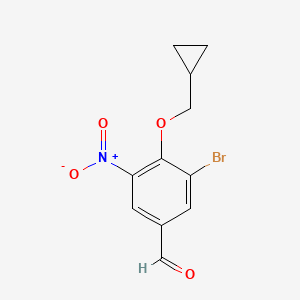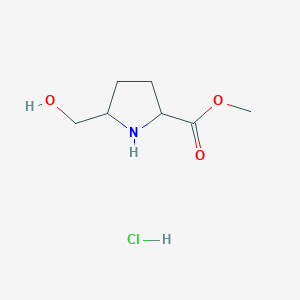
Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride: is a chemical compound that belongs to the class of pyrrolidines. It is the hydrochloride salt form of methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate, which is a methyl ester of 5-(hydroxymethyl)pyrrolidine-2-carboxylic acid . This compound is known for its role as a metabolite and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride typically involves the esterification of 5-(hydroxymethyl)pyrrolidine-2-carboxylic acid with methanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques to obtain the desired hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 5-(Carboxymethyl)pyrrolidine-2-carboxylate.
Reduction: 5-(Hydroxymethyl)pyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its role as a metabolite and its interactions with biological systems.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Mécanisme D'action
The mechanism of action of Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. It may also interact with receptors or other proteins, modulating their activity and resulting in specific biological effects .
Comparaison Avec Des Composés Similaires
Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate: The parent compound without the hydrochloride salt.
Methyl 5-Hydroxypyridine-2-carboxylate: A similar compound with a pyridine ring instead of a pyrrolidine ring.
Methyl Pyrrolidine-2-carboxylate: A compound with a similar structure but lacking the hydroxymethyl group.
Uniqueness: Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride is unique due to the presence of both the hydroxymethyl and ester functional groups, which confer specific chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H14ClNO3 |
|---|---|
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-3-2-5(4-9)8-6;/h5-6,8-9H,2-4H2,1H3;1H |
Clé InChI |
CWMRZHKKFVVBEH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC(N1)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



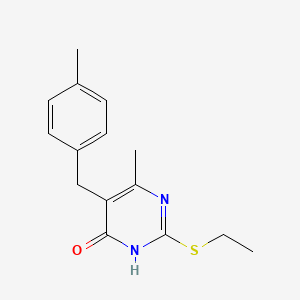
![Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13723375.png)

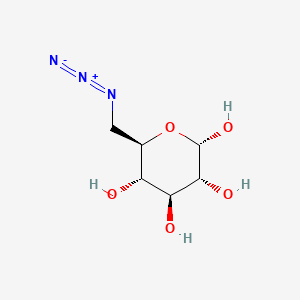

![4-Amino-2-[1-(methylsulfonyl)-4-pyrazolyl]pyrimidine](/img/structure/B13723416.png)

